molecular formula C9H13FN2 B3019308 4-[(Dimethylamino)methyl]-2-fluoroaniline CAS No. 1344353-43-0

4-[(Dimethylamino)methyl]-2-fluoroaniline

Cat. No.: B3019308
CAS No.: 1344353-43-0
M. Wt: 168.215
InChI Key: VWVZWMONLJPEQH-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-2-fluoroaniline is an organic compound with the molecular formula C9H13FN2 and a molecular weight of 168.21 g/mol . This compound is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to a fluorinated aniline ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylamino)methyl]-2-fluoroaniline typically involves the reaction of 2-fluoroaniline with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-fluoroaniline, formaldehyde, and dimethylamine.

    Reaction Conditions: The reaction is usually conducted in an aqueous or organic solvent at a temperature range of 20-50°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:

    Raw Material Handling: Ensuring the purity and proper handling of starting materials.

    Reaction Control: Monitoring temperature, pressure, and reaction time to achieve optimal conditions.

    Purification: Using techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]-2-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-[(Dimethylamino)methyl]-2-fluoroaniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(Dimethylamino)methyl]-2-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.

    4-[(Dimethylamino)methyl]-2-bromoaniline: Contains a bromine atom instead of fluorine.

    4-[(Dimethylamino)methyl]-2-iodoaniline: Features an iodine atom in place of fluorine.

Uniqueness

4-[(Dimethylamino)methyl]-2-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it valuable in specific applications where fluorinated compounds are preferred.

Properties

IUPAC Name

4-[(dimethylamino)methyl]-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-12(2)6-7-3-4-9(11)8(10)5-7/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVZWMONLJPEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344353-43-0
Record name 4-[(dimethylamino)methyl]-2-fluoroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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